(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate
Overview
Description
(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate is a small molecule compound that has been studied for its potential applications in the scientific research field. This compound is an optically active cyclopentanecarboxylate derivative that is characterized by its bromobenzoyl group. It has been studied for its potential to act as a building block for synthesizing other compounds, as well as its ability to act as a substrate for various enzymes.
Scientific Research Applications
Stereoselective Synthesis
The stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, closely related to (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, are significant for synthesizing S1P1 receptor agonists. A scalable synthesis and isolation process for these isomers have been developed, demonstrating high enantiomeric and diastereomeric excess. This methodology is crucial for producing specific receptor agonists with greater precision and efficacy (Wallace et al., 2009).
Microwave-Assisted Synthesis
Microwave irradiation in the presence of K2CO3 has been used to cyclize aryl 2-bromobenzoyl compounds, a category that includes (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, to produce various benzochromenes. This method offers a rapid and efficient approach to synthesize complex cyclic compounds, which are important in pharmaceutical and material science research (Dao et al., 2018).
Synthesis of Functionalized Derivatives
Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, related to (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, has been used in nucleophilic ring-opening reactions to form functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are significant in synthesizing bioactive compounds, demonstrating the versatility of such cyclopentanecarboxylate derivatives in creating diverse molecular structures (Santos et al., 2000).
Hydroxynitrile Lyase-Catalyzed Reactions
Hydroxynitrile lyase enzymes have been used to catalyze the addition of HCN to cyclopentanones related to (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate. This process is significant for producing cyanohydrins, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The study highlights the enzyme's ability to control the stereoselectivity of the reaction (Kobler & Effenberger, 2004).
properties
IUPAC Name |
methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJACWYQAFNKQK-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729681 | |
Record name | Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate | |
CAS RN |
791594-14-4 | |
Record name | Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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